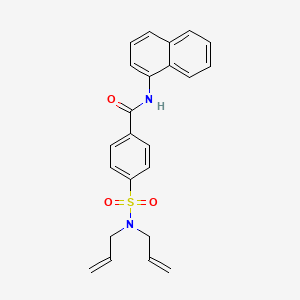
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide, also known as DASB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential application in various fields, including medicine, biology, and chemistry. The purpose of
Applications De Recherche Scientifique
Anticancer Research
Naphthalene derivatives have been explored for their anticancer properties. For instance, compounds synthesized from naphthalene-1-ylmethyl and related structures have shown activity against cancer cell lines, including breast cancer. This showcases their potential as anticancer agents, indicating a promising area of research for developing new therapeutic compounds (Salahuddin et al., 2014).
Material Science and Sensing Applications
Naphthalene derivatives are significant in material science, particularly in the development of electronic and photonic materials. For example, aromatic oligomers containing naphthalene units have been demonstrated to form hetero duplexes in aqueous solutions, highlighting their potential in designing self-assembling materials (Gabriel & Iverson, 2002). Additionally, naphthalene diimide (NDI) derivatives are recognized for their photophysical properties, finding applications in artificial photosynthesis and as fluorescent sensors for detecting volatile organic compounds and metal ions (Bhosale et al., 2008), (Lakshmanan et al., 2021).
Supramolecular Chemistry
In supramolecular chemistry, naphthalene derivatives are used to create complex structures through π-π interactions, demonstrating the capability to form stable complexes. These properties are utilized in developing molecular sensors and devices, contributing to advancements in nanotechnology and molecular engineering (Kobaisi et al., 2016).
Propriétés
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-16-25(17-4-2)29(27,28)20-14-12-19(13-15-20)23(26)24-22-11-7-9-18-8-5-6-10-21(18)22/h3-15H,1-2,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPWOJMGFWLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(naphthalen-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

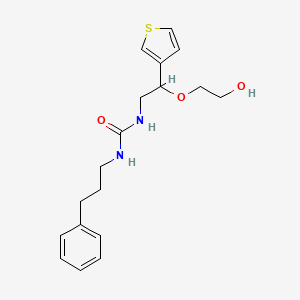
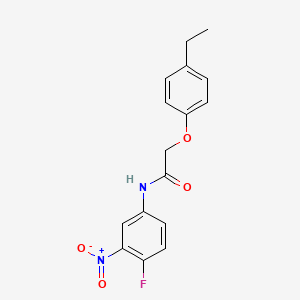

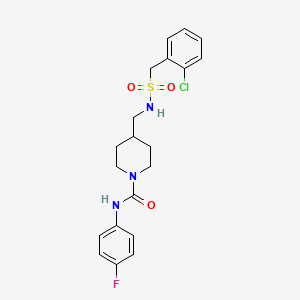


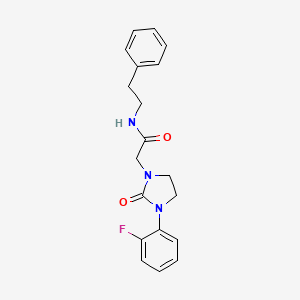

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)
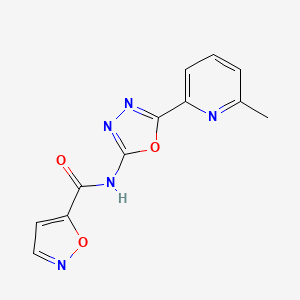
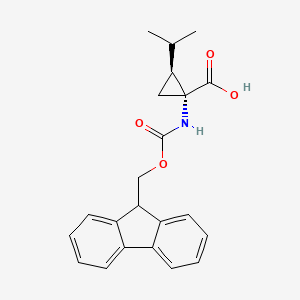
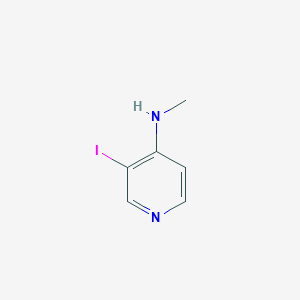
![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)